molecular formula C11H13Cl2NO B14662213 Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- CAS No. 39084-68-9

Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)-

Cat. No.: B14662213
CAS No.: 39084-68-9
M. Wt: 246.13 g/mol
InChI Key: YRZIQWSPMZZTOS-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms, an ethyl group, and a phenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- typically involves the reaction of 2,2-dichloroacetamide with N-ethyl-N-(phenylmethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for monitoring and control. The final product is subjected to rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives or amines.

    Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Another chlorinated acetamide with different substituents.

    Acetamide, 2-chloro-N,N-diethyl-: A similar compound with diethyl groups instead of ethyl and phenylmethyl groups.

    Acetamide, N-(2-phenylethyl)-: A related compound with a phenylethyl group instead of the dichloro and ethyl groups.

Uniqueness

Acetamide, 2,2-dichloro-N-ethyl-N-(phenylmethyl)- is unique due to the presence of both dichloro and phenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

39084-68-9

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-benzyl-2,2-dichloro-N-ethylacetamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)10(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

YRZIQWSPMZZTOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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